
5-(2,4-dichlorophenyl)-N-3-pyridinyl-2-furamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2,4-dichlorophenyl)-N-3-pyridinyl-2-furamide, also known as DBPR108, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of furan-2-carboxamides and has been studied for its mechanism of action, biochemical and physiological effects, and potential future directions.
Wirkmechanismus
The mechanism of action of 5-(2,4-dichlorophenyl)-N-3-pyridinyl-2-furamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cell proliferation, migration, and survival. 5-(2,4-dichlorophenyl)-N-3-pyridinyl-2-furamide has been shown to inhibit the Akt/mTOR pathway, which plays a crucial role in cell survival and growth. In addition, 5-(2,4-dichlorophenyl)-N-3-pyridinyl-2-furamide has been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and immune response.
Biochemical and Physiological Effects:
5-(2,4-dichlorophenyl)-N-3-pyridinyl-2-furamide has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, 5-(2,4-dichlorophenyl)-N-3-pyridinyl-2-furamide has been shown to induce apoptosis, inhibit cell migration and invasion, and reduce tumor growth. In addition, 5-(2,4-dichlorophenyl)-N-3-pyridinyl-2-furamide has been shown to inhibit the aggregation of amyloid proteins, which are implicated in neurodegenerative diseases. 5-(2,4-dichlorophenyl)-N-3-pyridinyl-2-furamide has also been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the pathogenesis of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
5-(2,4-dichlorophenyl)-N-3-pyridinyl-2-furamide has several advantages for lab experiments, including its high purity and stability, as well as its ability to inhibit various signaling pathways involved in cell proliferation, migration, and survival. However, 5-(2,4-dichlorophenyl)-N-3-pyridinyl-2-furamide also has some limitations, such as its limited solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several potential future directions for the study of 5-(2,4-dichlorophenyl)-N-3-pyridinyl-2-furamide. One possible direction is to investigate the use of 5-(2,4-dichlorophenyl)-N-3-pyridinyl-2-furamide in combination with other anti-cancer drugs to enhance its efficacy and reduce potential toxicity. Another direction is to investigate the use of 5-(2,4-dichlorophenyl)-N-3-pyridinyl-2-furamide in the treatment of other neurodegenerative diseases, such as Huntington's disease. Additionally, further studies are needed to elucidate the mechanism of action of 5-(2,4-dichlorophenyl)-N-3-pyridinyl-2-furamide and to optimize its synthesis for potential clinical applications.
Synthesemethoden
The synthesis of 5-(2,4-dichlorophenyl)-N-3-pyridinyl-2-furamide involves a multi-step process that starts with the reaction of 2,4-dichlorobenzonitrile with 3-pyridinylboronic acid to form 2,4-dichloro-3-pyridinylboronic acid. This intermediate is then reacted with furan-2-carboxylic acid to form the final product, 5-(2,4-dichlorophenyl)-N-3-pyridinyl-2-furamide. The synthesis of 5-(2,4-dichlorophenyl)-N-3-pyridinyl-2-furamide has been optimized to achieve high yields and purity.
Wissenschaftliche Forschungsanwendungen
5-(2,4-dichlorophenyl)-N-3-pyridinyl-2-furamide has been studied for its potential therapeutic applications in various scientific fields. In oncology, 5-(2,4-dichlorophenyl)-N-3-pyridinyl-2-furamide has been shown to have anti-tumor activity in vitro and in vivo by inducing apoptosis and inhibiting cell migration and invasion. In addition, 5-(2,4-dichlorophenyl)-N-3-pyridinyl-2-furamide has been studied for its potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, due to its ability to inhibit the aggregation of amyloid proteins. 5-(2,4-dichlorophenyl)-N-3-pyridinyl-2-furamide has also been investigated for its potential use in treating inflammatory diseases, such as arthritis and psoriasis, due to its ability to inhibit the production of pro-inflammatory cytokines.
Eigenschaften
IUPAC Name |
5-(2,4-dichlorophenyl)-N-pyridin-3-ylfuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl2N2O2/c17-10-3-4-12(13(18)8-10)14-5-6-15(22-14)16(21)20-11-2-1-7-19-9-11/h1-9H,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQYYMZIMMZCACN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NC(=O)C2=CC=C(O2)C3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2,4-dichlorophenyl)-N-(pyridin-3-yl)furan-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


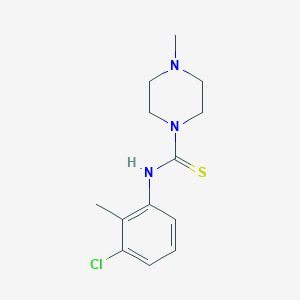
![N-{4-[(benzylsulfonyl)amino]phenyl}-N-methylacetamide](/img/structure/B5753896.png)

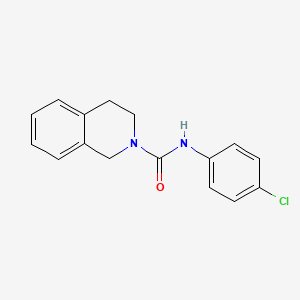
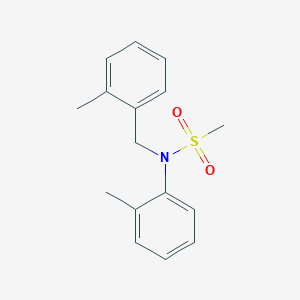
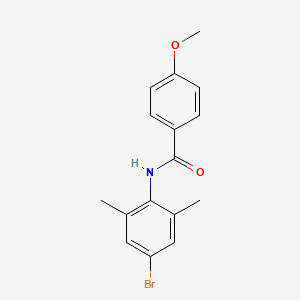
![3-ethyl-4-methyl-7-[(4-nitrobenzyl)oxy]-2H-chromen-2-one](/img/structure/B5753926.png)
![3-[2-(3-methylphenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5753931.png)
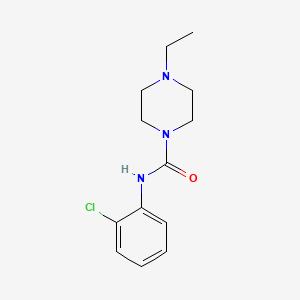
![2-chloro-N-[(4-ethyl-5-mercapto-4H-1,2,4-triazol-3-yl)methyl]benzamide](/img/structure/B5753950.png)
![2-[(4,6,8-trimethyl-2-quinolinyl)thio]acetamide](/img/structure/B5753953.png)

